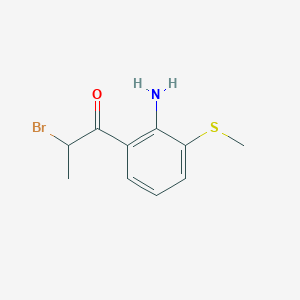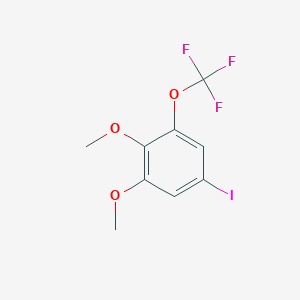
1-(2-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one is an organic compound characterized by the presence of an amino group, a methylthio group, and a bromopropanone moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thioethers, ethers.
Applications De Recherche Scientifique
1-(2-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The amino and methylthio groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The bromopropanone moiety can act as an electrophile, participating in covalent bonding with nucleophilic sites on biomolecules.
Comparaison Avec Des Composés Similaires
1-(2-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(2-Amino-3-(methylthio)phenyl)-2-iodopropan-1-one: Similar structure but with an iodine atom instead of bromine.
1-(2-Amino-3-(methylthio)phenyl)-2-fluoropropan-1-one: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 1-(2-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Propriétés
Formule moléculaire |
C10H12BrNOS |
|---|---|
Poids moléculaire |
274.18 g/mol |
Nom IUPAC |
1-(2-amino-3-methylsulfanylphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNOS/c1-6(11)10(13)7-4-3-5-8(14-2)9(7)12/h3-6H,12H2,1-2H3 |
Clé InChI |
WMQMIESOXALSTP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C(=CC=C1)SC)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 2-{6-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate](/img/structure/B14065691.png)


![6-Bromo-2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B14065729.png)
![benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B14065733.png)



![3-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-2-cyano-4-[(3,5-di-tert-butyl-1-methylcyclohexyl)oxy]-4-oxobutanoic acid](/img/structure/B14065747.png)

![[2-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14065754.png)
